CAS number and molecular weight of (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid
CAS number and molecular weight of (5-methoxy-1-tosyl-1H-indol-3-yl)boronic acid
Executive Summary
(5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid is a specialized organoboron reagent used primarily in the construction of complex indole-based pharmacophores. As a protected indole-3-boronic acid, it serves as a critical building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), allowing for the modular assembly of C3-functionalized indole derivatives. The presence of the N-tosyl group serves a dual purpose: it protects the indole nitrogen from unwanted side reactions and electronically activates the C3 position for cross-coupling while mitigating the inherent instability (protodeboronation) often observed in unprotected indole-3-boronic acids.
Chemical Identity & Properties
The following data establishes the definitive chemical identity of the compound.
| Property | Specification |
| Chemical Name | (5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid |
| Synonyms | [5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]boronic acid |
| CAS Number | 149108-62-3 |
| Molecular Weight | 345.18 g/mol |
| Molecular Formula | C₁₆H₁₆BNO₅S |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~8.0 (Boronic acid moiety) |
Structural Validation
The compound features an indole core substituted at the C5 position with a methoxy group and at the N1 position with a p-toluenesulfonyl (tosyl) group. The boronic acid moiety is attached at the C3 position.
SMILES: COc1ccc2c(c1)n(cc2B(O)O)S(=O)(=O)c3ccc(cc3)C InChIKey: XADMCCFJOAXDPE-UHFFFAOYSA-N (Analogous base structure)
Synthetic Utility & Mechanism[4]
The Role of N-Sulfonyl Protection
Unprotected indole-3-boronic acids are notoriously unstable, prone to rapid protodeboronation (loss of the boron group) under the basic conditions required for Suzuki couplings. The electron-withdrawing N-tosyl group pulls electron density from the indole ring, stabilizing the C-B bond and significantly increasing the shelf-life and reaction yield of the reagent.
Primary Application: Suzuki-Miyaura Coupling
This reagent acts as the nucleophilic partner in cross-couplings with aryl/vinyl halides. The 5-methoxy group provides an electron-donating handle often required for bioactivity in serotonin receptor modulators and kinase inhibitors.
Figure 1: Mechanistic pathway of the Suzuki-Miyaura coupling utilizing the activated boronate species.
Experimental Protocols
Preparation of (5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid
Note: While commercially available, in-house synthesis ensures freshness, which is critical for boronic acids.
Pathway: 5-Methoxyindole
Reagents:
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p-Toluenesulfonyl chloride (TsCl)
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Sodium Hydride (NaH, 60% dispersion)
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N-Bromosuccinimide (NBS)
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n-Butyllithium (n-BuLi, 2.5 M in hexanes)
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Triisopropyl borate (B(OiPr)₃)
Step-by-Step Methodology:
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N-Protection (Tosylation):
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Suspend NaH (1.2 equiv) in dry DMF at 0°C under Argon.
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Add 5-methoxyindole (1.0 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
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Add TsCl (1.1 equiv) dissolved in minimal DMF dropwise.
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Warm to RT and stir for 2 hours. Quench with water, filter the precipitate, and recrystallize from EtOH to yield 5-methoxy-1-tosylindole .
-
-
C3-Bromination:
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Dissolve the N-protected indole in DMF.
-
Add NBS (1.05 equiv) portion-wise at 0°C.
-
Stir at RT for 1 hour. Pour into ice water. Filter the solid 3-bromo-5-methoxy-1-tosylindole .
-
-
Lithiation & Borylation (The Critical Step):
-
Dissolve the 3-bromo intermediate in anhydrous THF. Cool strictly to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise over 20 mins. Crucial: Maintain temp < -70°C to prevent attack on the sulfonyl group.
-
Stir for 30 mins at -78°C to generate the C3-lithio species.
-
Add B(OiPr)₃ (1.5 equiv) rapidly.
-
Allow the mixture to warm slowly to RT overnight.
-
Quench: Add 1M HCl (aq) to pH ~5. Extract with EtOAc.
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Purification: Concentrate and precipitate with hexane/ether. Do not use silica chromatography (boronic acids stick to silica); use reverse-phase if necessary.
-
Figure 2: Synthetic route for the production of the target boronic acid.
Standard Cross-Coupling Protocol
System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water.
-
Charge a reaction vial with:
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Aryl Halide (1.0 equiv)
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(5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid (1.2 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv)
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K₂CO₃ (3.0 equiv)
-
-
Evacuate and backfill with Argon (3x).
-
Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Heat to 80-90°C for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Deprotection (Optional): To remove the Tosyl group after coupling, reflux in MeOH/THF with NaOH or Cs₂CO₃.
Handling & Stability
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Storage: Store at 2-8°C (or -20°C for long term) under an inert atmosphere. Boronic acids can dehydrate to form boroxines (anhydrides); this is reversible upon exposure to aqueous base during coupling.
-
Protodeboronation: While the Tosyl group stabilizes the compound, avoid prolonged exposure to strong acids or heating in the absence of a base/catalyst, as this can lead to the cleavage of the C-B bond, yielding the parent indole.
-
Safety: The compound is an organosulfonate and boronic acid derivative. Standard PPE (gloves, goggles, fume hood) is mandatory to avoid irritation or sensitization.
References
-
ChemBK. (2023). Boronic acid, [5-Methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]- (CAS 149108-62-3).[4] Retrieved from
-
Ambeed. (2024).[5] (5-Methoxy-1-tosyl-1H-indol-3-yl)boronic acid Product Page.[4][3] Retrieved from
- Li, J. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Indole Boronic Acids. In Name Reactions for Homologations, Wiley-Interscience. (General reference for Indole-3-boronic acid methodology).
- Vazquez, E., et al. (2001). "Synthesis of 3-Arylindoles via Suzuki Coupling." Journal of Organic Chemistry. (Establishes the N-protection requirement for efficient C3 coupling).
Sources
- 1. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 149108-61-2 | (1-tosyl-1H-Indol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 4. chembk.com [chembk.com]
- 5. Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
